molecular formula C12H12O3 B2553870 (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid CAS No. 924873-03-0

(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B2553870
CAS No.: 924873-03-0
M. Wt: 204.225
InChI Key: VRORSHSQJGUNNU-AATRIKPKSA-N
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Description

(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a dihydrochromene (a partially saturated chromene) ring at the β-position. Chromene derivatives are heterocyclic compounds known for their roles in natural products and pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

(E)-3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRORSHSQJGUNNU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(COC2=CC=CC=C21)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring. The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chromene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromone derivatives, while reduction can produce chroman derivatives.

Scientific Research Applications

(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The chromene ring can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical reactions, influencing cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid with related compounds:

Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₁₂H₁₂O₃ 3,4-Dihydro-2H-chromen-3-yl Lipophilicity (predicted); potential pharmacological activities
Caffeic acid C₉H₈O₄ 3,4-Dihydroxyphenyl Antioxidant, antimicrobial, anti-inflammatory
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid C₁₁H₁₂O₄ 3,4-Dimethoxyphenyl Increased lipophilicity; synthetic precursor
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid C₁₂H₁₄O₄ 4-ethoxy-3-methoxyphenyl Acute oral toxicity; melting point: 145.1°C
(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid C₁₇H₁₈N₂O₃ Pyrazolylmethyl-methoxyphenyl Synthetic applications (drugs, dyes); melting point: 150–152°C
Key Observations:
  • Chromene vs. Phenyl Rings: The dihydrochromene ring in the target compound introduces a bicyclic structure, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to monocyclic analogs like caffeic acid .
  • Substituent Effects: Hydroxyl Groups (Caffeic Acid): The 3,4-dihydroxyphenyl group in caffeic acid is critical for its antioxidant activity via radical scavenging . Heterocyclic Modifications: Pyrazole or benzodioxepin moieties (e.g., in and ) expand structural diversity, enabling applications in drug design and coordination chemistry .

Physical and Chemical Properties

  • Melting Points : Chromene-containing analogs (e.g., ) exhibit higher melting points (~150°C) compared to caffeic acid (223–225°C), likely due to differences in crystallinity and hydrogen bonding .
  • Toxicity : Ethoxy-methoxy derivatives (e.g., ) are flagged for acute oral toxicity, emphasizing the need for structural optimization in drug development .

Biological Activity

(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid, also known as a chromene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromene structure, which is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}O3_{3}, with a molecular weight of approximately 218.21 g/mol. The compound consists of a chromene core with an acrylic acid moiety, which contributes to its unique biological properties.

1. Antioxidant Activity

Numerous studies have demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress by interacting with reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage and may play a role in preventing various diseases associated with oxidative stress.

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models. This anti-inflammatory effect suggests that this compound could be beneficial in treating inflammatory diseases.

3. Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. Notably, it has shown promising results against breast cancer cells (MCF-7), with IC50_{50} values indicating significant cytotoxicity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Features
(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acidHydroxyl group at the 7th positionAntioxidant and anti-inflammatoryEnhanced solubility
QuercetinFlavonoid structure with multiple hydroxyl groupsStrong antioxidant and anti-inflammatoryBroad spectrum of activity
ResveratrolPhenolic compoundAntioxidant, cardioprotectiveAnti-aging properties

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals : The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals.
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways related to inflammation and apoptosis.

Case Studies

Recent research has highlighted specific case studies demonstrating the efficacy of this compound:

  • Antioxidant Efficacy in Diabetic Models : A study evaluated the antioxidant effects in diabetic rats where administration of this compound significantly reduced blood glucose levels and oxidative stress markers.
  • Anti-inflammatory Effects in Arthritis : In an experimental model of arthritis, treatment with this compound resulted in decreased joint swelling and pain compared to untreated controls.

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